3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester
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Overview
Description
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester is a chemical compound with the molecular formula C16H21NO3. It is known for its unique structure, which includes a piperidine ring, a phenylethyl group, and an ethyl ester functional group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using ethyl chloroformate or a similar reagent to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-(2-phenylethyl)-3-piperidinecarboxylic acid: Similar structure but lacks the ethyl ester group.
1-(2-Phenylethyl)piperidine-4-carboxylic acid: Similar structure but with different functional groups.
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester is unique due to its combination of a piperidine ring, a phenylethyl group, and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
CAS No. |
56547-83-2 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
BHRQUXYWDFJWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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